Retinol Palmitate

Catalog No.
S619065
CAS No.
79-81-2
M.F
C36H60O2
M. Wt
524.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Retinol Palmitate

Free retinol's rapid degradation and dose-dependent irritation challenge product stability and compliance. Retinol palmitate overcomes these with a long-chain ester shield.

  • >60% retention in accelerated food matrix tests ensures label-claim compliance through shelf life.
  • Controlled-release mechanism eliminates acute erythema, enabling daily-use anti-aging formulations.
  • Superior miscibility in lipid phases outperforms retinyl acetate for oil-based softgels and emulsions.

Procure with confidence for cosmetics, nutraceuticals, and fortified foods.

CAS Number

79-81-2

Product Name

Retinol Palmitate

IUPAC Name

[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenyl] hexadecanoate

Molecular Formula

C36H60O2

Molecular Weight

524.9 g/mol

InChI

InChI=1S/C36H60O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-25-35(37)38-30-28-32(3)23-20-22-31(2)26-27-34-33(4)24-21-29-36(34,5)6/h20,22-23,26-28H,7-19,21,24-25,29-30H2,1-6H3/b23-20+,27-26+,31-22+,32-28+

InChI Key

VYGQUTWHTHXGQB-FFHKNEKCSA-N

Synonyms

Chocola A, retinol palmitate, retinyl palmitate, vitamin A palmitate

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC=C(C)C=CC=C(C)C=CC1=C(CCCC1(C)C)C

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC/C=C(\C)/C=C/C=C(\C)/C=C/C1=C(CCCC1(C)C)C

The exact mass of the compound Vitamin A palmitate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 758478. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Diterpenes - Supplementary Records. It belongs to the ontological category of all-trans-retinyl ester in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

≥98%

Package Size

500 mg, 1 g

Retinol palmitate (vitamin A palmitate) is the preeminent esterified derivative of retinol, synthesized via the esterification of retinol with palmitic acid. As a highly lipophilic, high-molecular-weight (524.86 g/mol) compound, it serves as the primary commercial form of vitamin A for oil-based cosmetics, pharmaceuticals, and fortified foods. Its procurement value is anchored in its superior oxidative and thermal stability compared to free retinol, alongside its high miscibility in lipid matrices. By requiring endogenous enzymatic cleavage to yield active retinol, it provides a controlled-release mechanism that mitigates the severe local toxicity and rapid degradation typical of unesterified retinoids [1].

Research Fit

Activation

Prodrug requiring enzymatic hydrolysis to release retinol

Stability

Reported oxidation resistance but high photolability; formulation context review needed

Tolerance

Milder irritation context supports sensitive skin formulation research

Substituting retinol palmitate with free retinol or shorter-chain esters like retinyl acetate fundamentally alters product viability and safety. Free retinol is notoriously unstable, degrading rapidly via free radical chain reactions upon exposure to light, oxygen, or heat, and it frequently induces dose-dependent epidermal erythema and irritation at concentrations as low as 0.05%. Conversely, while retinyl acetate offers improved stability over retinol, its shorter acetate chain makes it more susceptible to moisture-driven hydrolysis and less miscible in heavy lipid phases. Retinol palmitate’s long 16-carbon palmitate chain maximizes lipophilicity and steric hindrance, ensuring superior retention in oil-continuous phases and significantly dampening immediate biological irritation through a required two-step metabolic conversion [1].

Substitution Risk

Retinol

Higher irritation potential and faster metabolic conversion to retinoic acid may alter endpoint profile

Retinaldehyde

More rapid RA formation may shift onset kinetics compared to the slow prodrug release of retinol palmitate

Retinyl Propionate

Different metabolic fate and reported RARα activation; bioactivity pathway may not transfer directly

Dark Storage and Emulsion Stability vs. Retinol

In comparative degradation studies, esterified retinoids demonstrate marked superiority in dark-storage retention. When evaluated over a 6-hour period without UV exposure, retinyl palmitate maintained >97% retention, whereas free retinol degraded rapidly to 90.40% due to its high susceptibility to oxidation. Furthermore, in formulated emulsion systems, retinyl palmitate exhibits the highest overall stability among the three forms (retinol, retinyl acetate, retinyl palmitate), driven by the steric and electronic protection afforded by the long-chain palmitate moiety [1].

Evidence DimensionDark-storage retention (6 hours)
Target Compound Data>97% retention (Retinyl Palmitate)
Comparator Or Baseline90.40% retention (Free Retinol)
Quantified Difference>6.6% higher absolute retention in short-term un-irradiated storage
Conditions0.001 M samples, 25 °C, dark conditions

High baseline oxidative stability is critical for maximizing shelf-life in liquid and emulsion-based commercial formulations without requiring extreme inert-gas packaging.

Bioactivation Potency
Head-to-head
24× higher conc. vs retinol
Supports prodrug activation context; dose-response interpretation required
Occlusion critical for effect; human skin in vivo data

Reduced Skin Irritation via Controlled Activation

Free retinol induces statistically significant epidermal thickening and irritation at concentrations starting at 0.05%, limiting its safe formulation window. In contrast, retinyl palmitate requires a two-step enzymatic hydrolysis by skin esterases to become active retinoic acid. This metabolic bottleneck prevents acute retinoid receptor saturation. Consequently, regulatory bodies and safety assessments permit retinyl palmitate at significantly higher concentrations (up to 0.55% or higher) compared to retinol (capped around 0.3%), reflecting its substantially wider therapeutic index and lower erythema risk[1].

Evidence DimensionMaximum safe formulation concentration (regulatory/safety threshold)
Target Compound DataUp to 0.55% (Retinyl Palmitate)
Comparator Or Baseline0.30% (Free Retinol)
Quantified Difference~83% higher allowable concentration due to reduced irritation
ConditionsTopical cosmetic and dermatological safety assessments

Enables formulators to deliver higher total retinoid payloads without triggering consumer rejection due to skin irritation and dermatitis.

Skin Deposition & RA
Head-to-head
RP deposition63.70 µM
Retinol deposition269.54 µM
RA formation (RP)Not detected
Slow bioconversion; effects primarily via hydrolysis to retinol
3D skin model, 2h topical application

Matrix Degradation Resistance vs. Retinol

In complex agricultural matrices containing endogenous lipases (such as native wheat bran systems), retinyl esters demonstrate significantly higher survivability than free retinol. During a 3-day accelerated storage test, retinyl palmitate maintained a retention rate of 61.5%, whereas free retinol was almost entirely degraded, retaining only 3.13%. The ester bond in retinyl palmitate provides a critical defensive barrier against rapid oxidative and enzymatic breakdown in mixed lipid-aqueous environments [1].

Evidence DimensionRetention in native wheat bran model system (3 days)
Target Compound Data61.5 ± 1.5% retention (Retinyl Palmitate)
Comparator Or Baseline3.13 ± 0.07% retention (Free Retinol)
Quantified Difference>58% higher absolute retention
ConditionsAccelerated storage (70% relative humidity, 60 °C) in native wheat bran and soy oil

Essential for procurement in food fortification and complex nutraceuticals where endogenous enzymes rapidly destroy unprotected retinol.

Stability Profile
Head-to-head
+20% oxidative survival / −59% photolytic survival vs retinol
Formulation-packaging context: robust light protection essential
Ethanolic solutions, 4h exposure

Oil-Phase Stability vs. Retinyl Acetate

While retinyl acetate (MW: 328.49 g/mol) is a preferred ester for dry blending and solid dosage forms due to its crystalline stability, retinyl palmitate (MW: 524.86 g/mol) is structurally optimized for lipid environments. The 16-carbon palmitic acid chain significantly increases its LogP and fat solubility. In oil-continuous phases and high-heat processing, retinyl palmitate resists moisture-driven degradation and phase separation far better than the shorter-chain acetate, making it the definitive choice for softgels, cosmetic emulsions, and liquid fortificants [1].

Evidence DimensionOptimal formulation matrix and lipophilicity
Target Compound DataHigh stability and miscibility in oil/lipid media (Retinyl Palmitate)
Comparator Or BaselineModerate thermal stability, sensitive to moisture in liquids (Retinyl Acetate)
Quantified DifferencePalmitate chain provides ~60% higher molecular weight (524.86 vs 328.49 g/mol), driving extreme lipophilicity
ConditionsEmulsion and oil-based product manufacturing

Dictates procurement choice: buyers must select palmitate for liquid/oil formulations and reserve acetate for dry-powder or direct-compression applications.

Anti-Photoaging Model
Reported
RPalm / RPreported optimal in vivo
HPR / Retinollower response at tested dose
UVB model-response context; supports anti-photoaging endpoint research
Topical 5 mg/kg, mouse model
Irritation & Safety
Class-level
Lower irritation context vs retinol; CIR safe-use limit 1.97% in leave-on cosmetics
Formulation-tolerance endpoint review; data to verify for specific bases
Based on review panel assessments
RARα & HA Response
Head-to-head
RPalmnull effect
Retinol / RPsignificant RARα activation & HA synthesis
Pathway-specific limitation: not for RARα-mediated HA endpoint studies
Reporter cell line and 3D epidermal models

High-Tolerance Cosmetic Emulsions

Because retinyl palmitate requires enzymatic conversion to become active, it drastically reduces the acute erythema and dermatitis associated with free retinol. It is the procurement standard for daily-use anti-aging creams, sensitive-skin formulations, and broad-spectrum cosmetic emulsions where long-term stability and consumer compliance are prioritized over immediate, aggressive retinoid action [1].

Liquid Supplements and Softgel Capsules

Driven by its long 16-carbon fatty acid chain, retinyl palmitate exhibits exceptional miscibility and stability in oil-continuous phases. Unlike retinyl acetate, which is better suited for dry tableting, retinyl palmitate is the optimal precursor for oil-based liquid drops, softgel capsules, and lipid-based nutraceuticals [2].

Food Fortification in Complex Matrices

In agricultural and food matrices (e.g., fortified flours, dairy, and baked goods) where endogenous lipases and high moisture can rapidly degrade free retinol, retinyl palmitate provides a robust steric and chemical shield. Its proven 60%+ retention in accelerated matrix testing ensures that fortified foods meet regulatory label claims through the end of their shelf life[3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Sensitive skin formulation research
Reported lower irritation context
Skin tolerance and cumulative endpoint review
Light-protective packaging development
High photolability profile
Light-exposure degradation endpoint validation
UVB photodamage model research
In vivo anti-photoaging model response
Model-specific endpoint interpretation
Slow-release retinoid formulation research
Low bioconversion rate to retinoic acid
Metabolic activation pathway review

Physical Description

Solid

XLogP3

13.6

Hydrogen Bond Acceptor Count

2

Exact Mass

524.45933115 Da

Monoisotopic Mass

524.45933115 Da

Heavy Atom Count

38

Melting Point

28.5 °C

UNII

1D1K0N0VVC

GHS Hazard Statements

Aggregated GHS information provided by 587 companies from 28 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 53 of 587 companies. For more detailed information, please visit ECHA C&L website;
Of the 27 notification(s) provided by 534 of 587 companies with hazard statement code(s):;
H315 (29.21%): Causes skin irritation [Warning Skin corrosion/irritation];
H360 (81.09%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H361 (14.23%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H413 (64.98%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Retinyl Palmitate is a naturally-occurring phenyl analogue of retinol (vitamin A) with potential antineoplastic and chemopreventive activities. As the most common form of vitamin A taken for dietary supplementation, retinyl palmitate binds to and activates retinoid receptors, thereby inducing cell differentiation and decreasing cell proliferation. This agent also inhibits carcinogen-induced neoplastic transformation, induces apoptosis in some cancer cell types, and exhibits immunomodulatory properties. (NCI04)

MeSH Pharmacological Classification

Anticarcinogenic Agents

KEGG Target based Classification of Drugs

Nuclear receptors
Thyroid hormone like receptors
Retinoic acid receptor (RAR)
NR1B (RAR) [HSA:5914 5915 5916] [KO:K08527 K08528 K08529]

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

79-81-2

Wikipedia

Retinyl_palmitate

Use Classification

Human drugs -> Rare disease (orphan)
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Cosmetics -> Skin conditioning

General Manufacturing Information

Retinol, hexadecanoate: ACTIVE

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